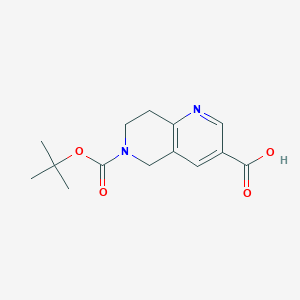
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
Overview
Description
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (CAS No. 1341036-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 278.30 g/mol. The structure features a naphthyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, derivatives of naphthyridine have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of naphthyridine derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Aaptamine (1,6-Naphthyridine derivative) | H1299 (lung cancer) | 10.47 - 15.03 | Induces apoptosis via p53-independent pathways |
| Sophocarpine | HL-60 (leukemia) | 1.21 - 12.86 | Suppresses TNF-α and IL-6 production |
| Canthin-6-one | KB (epidermoid carcinoma) | 0.91 - 3.73 | Inhibits NF-κB transcription |
These findings indicate that naphthyridine derivatives can exhibit potent anticancer properties through various mechanisms including apoptosis induction and modulation of inflammatory cytokines .
Antiviral Activity
In addition to anticancer properties, certain naphthyridine derivatives have been investigated for their antiviral activities. A study focused on the optimization of a novel HIV-1 integrase inhibitor derived from naphthyridine structures showed promising results in inhibiting viral replication . The mechanism involves interference with the integrase enzyme critical for HIV replication.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of caspases and modulation of key proteins involved in cell cycle regulation.
- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory diseases.
- DNA Intercalation : Some naphthyridine derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
Several case studies have documented the effects of naphthyridine derivatives in vivo:
- Study on Aaptamine : In a mouse model with human hepatocellular carcinoma xenografts, aaptamine exhibited significant anticancer activity by downregulating SOX9 and Ki67 expression levels .
- Canthinone Derivatives : In a rat model of drug-induced colitis, canthinone derivatives demonstrated immunomodulatory effects by reducing oxidative stress and pro-inflammatory mediator production .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-11-10(8-16)6-9(7-15-11)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFMXRWJJKNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















